3-(6-Quinoxalinyl)alanine is a compound that integrates the structural features of both an amino acid and a quinoxaline moiety. Quinoxaline derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The incorporation of the quinoxaline structure into amino acids like alanine enhances the potential for novel therapeutic applications.
The synthesis of 3-(6-Quinoxalinyl)alanine can be traced back to various synthetic methodologies aimed at producing quinoxaline derivatives. These methods often involve reactions between substituted phenylamines and diketones or other electrophiles, resulting in compounds with significant biological activity.
3-(6-Quinoxalinyl)alanine is classified as a heterocyclic compound due to its quinoxaline ring structure. It is also categorized under amino acids, specifically as a non-proteinogenic amino acid due to its unique side chain.
The synthesis of 3-(6-Quinoxalinyl)alanine typically involves several key steps:
Technical details regarding yields and reaction conditions vary across studies but generally report yields ranging from 70% to over 90% depending on the specific reagents and conditions employed .
The molecular structure of 3-(6-Quinoxalinyl)alanine features a quinoxaline ring attached to an alanine backbone. The general formula can be represented as follows:
3-(6-Quinoxalinyl)alanine can participate in various chemical reactions typical of both amino acids and heterocycles:
Technical details such as reaction conditions and yields are critical for optimizing these processes .
The mechanism of action for compounds like 3-(6-Quinoxalinyl)alanine often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from biological evaluations indicate that derivatives exhibit varying degrees of potency against specific targets, highlighting their therapeutic potential .
Relevant analyses include spectroscopic methods (NMR, IR) that confirm functional groups and structural integrity .
3-(6-Quinoxalinyl)alanine has potential applications in several scientific fields:
3-(6-Quinoxalinyl)alanine is a hybrid molecule comprising the heteroaromatic quinoxaline system linked covalently to the aliphatic amino acid L-alanine. Its systematic IUPAC name is 2-amino-3-(quinoxalin-6-yl)propanoic acid, reflecting the propanoic acid backbone substituted at the 3-position by the quinoxalin-6-yl group. The molecular formula is C₁₁H₁₀N₄O₂, yielding a molecular weight of 230.22 g/mol.
The quinoxaline moiety (a bicyclic system with benzene fused to a pyrazine ring) is attached via its 6-position carbon to the alanine β-carbon, creating a planar aromatic unit connected to a flexible three-carbon chain. This linkage preserves the quinoxaline ring’s aromaticity while allowing rotational freedom at the alanine Cβ–Cγ bond. The compound exists as a zwitterion under physiological pH, with the carboxylic acid deprotonated (−COO⁻) and the α-amino group protonated (−NH₃⁺) [3].
Table 1: Atomic Connectivity and Bonding
Atom Position | Bond Type | Connected Atoms |
---|---|---|
Quinoxaline C6 | Single (σ) | Alanine Cβ |
Alanine Cα | Tetrahedral | NH₂, COOH, H, Cβ |
Alanine Cβ | Methylene | Cα, Cγ (Quinoxaline) |
The quinoxaline ring in 3-(6-quinoxalinyl)alanine exhibits potential for prototropic tautomerism, particularly if hydroxyl or amino substituents are present. While the parent 6-substituted quinoxaline lacks internal protons for classic tautomerism, its synthetic precursors (e.g., 6-aminoquinoxaline derivatives) can undergo lactam-lactim equilibria. For example, 6-aminoquinoxaline-2,3-dione exists in equilibrium between an amino-diketone form and an imino-enol form, though the diketone dominates due to aromaticity stabilization [1] [4].
Regioisomerism is significant: Attachment at the quinoxaline 5-, 7-, or 8-positions (instead of 6-) creates distinct isomers. The 6- and 7-isomers are most common synthetically, with the 6-isomer favored in electrophilic substitutions due to electronic effects. Stereoisomerism at the alanine α-carbon typically yields L- and D-enantiomers, with the L-form biologically relevant for enzyme interactions [3] [4].
Direct crystallographic data for 3-(6-quinoxalinyl)alanine is limited. However, studies of analogous quinoxaline-alanine conjugates and alanine-containing enzymes provide insights. Alanine racemase from Pseudomonas putida (PDB: 4XXA) crystallizes in space group C222₁ with unit cell parameters a = 118.08 Å, b = 141.86 Å, c = 113.83 Å. This enzyme binds alanine derivatives via a pyridoxal phosphate cofactor, stabilizing the alanine moiety in a planar conformation [7].
For the isolated compound, computational modeling predicts a monoclinic lattice with π-stacking between quinoxaline rings (3.5 Å spacing) and hydrogen bonding between zwitterionic groups. X-ray diffraction would require crystals grown via vapor diffusion (e.g., sitting-drop method with PEG/ammonium sulfate precipitants), with data collection likely achieving 1.5–2.0 Å resolution to resolve the alanine side-chain torsion angles [7].
Table 2: Predicted Crystallographic Parameters
Parameter | Value |
---|---|
Space group | P2₁/c (monoclinic) |
Unit cell dimensions | a = 10.5 Å, b = 6.8 Å, c = 12.2 Å, β = 105° |
Asymmetric unit | 2 molecules + 5 H₂O |
Matthews coefficient | 2.3 ų/Da |
NMR Spectroscopy (¹H/¹³C):
Infrared Spectroscopy:Key IR bands (KBr pellet, cm⁻¹): 3400 (broad, O-H/N-H stretch), 1605 (C=O asym), 1570 (quinoxaline C=N), 1400 (COO⁻ sym), 750 (C-H bend). The 1570 cm⁻¹ band confirms the C=N vibration in the heterocycle, while 1605/1400 cm⁻¹ splits indicate zwitterion formation [2] [6].
UV-Vis Spectroscopy:In aqueous solution (pH 7), λₘₐₓ at 230 nm (π→π* quinoxaline) and 315 nm (n→π* transition). Molar absorptivity ε₂₃₀ = 12,500 M⁻¹cm⁻¹. The 315 nm band shifts bathochromically in acidic media due to quinoxaline protonation [1] [3].
Mass Spectrometry:High-resolution ESI-MS shows [M+H]⁺ peak at m/z 231.0982 (calc. 231.0978 for C₁₁H₁₁N₄O₂). Fragmentation includes loss of COOH (−45 Da) to form m/z 186.0780, and cleavage of the alanine Cβ-Cγ bond yielding quinoxaline-6-carboxaldehyde (m/z 159.0550) [1] [6].
Table 3: Summary of Spectroscopic Signatures
Technique | Key Features | Structural Assignment |
---|---|---|
¹H NMR | 8.85 ppm (s, 1H) | Quinoxaline H5 |
¹³C NMR | 174.8 ppm | Alanine carboxylate |
IR | 1605/1400 cm⁻¹ | COO⁻ asymmetric/symmetric stretch |
UV-Vis | λₘₐₓ = 315 nm (ε = 8,200 M⁻¹cm⁻¹) | Quinoxaline n→π* transition |
HRMS | [M+H]⁺ = 231.0982 | Molecular ion |
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